molecular formula C8H8ClF2NO2 B14024962 2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride

2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride

Cat. No.: B14024962
M. Wt: 223.60 g/mol
InChI Key: NWJDJRDFCRTZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,5-difluorophenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the control of temperature, pH, and reaction time during each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other difluorophenylacetic acid derivatives.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

2-amino-2-(3,5-difluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H

InChI Key

NWJDJRDFCRTZCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.